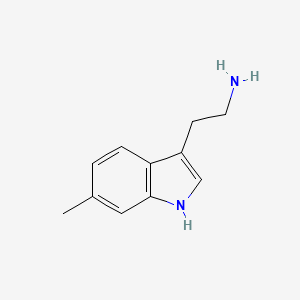

2-(6-methyl-1H-indol-3-yl)ethanamine

Description

Contextualization of Indole (B1671886) Alkaloids and Ethanamine Derivatives within Contemporary Chemical Research

Indole alkaloids represent a large and diverse class of naturally occurring compounds, with over 4,100 known examples. wikipedia.org Their core structure features an indole ring system, which consists of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wikipedia.org This aromatic heterocyclic structure is a key building block for a multitude of biologically active molecules. The amino acid tryptophan is the biochemical precursor for this extensive family of compounds. wikipedia.org

The significance of indole alkaloids in contemporary chemical research is vast, spanning medicine, pharmacology, and agriculture. nih.gov Many possess significant physiological activity; for instance, the anti-cancer agents vinblastine (B1199706) and vincristine, and the antihypertensive agent reserpine, are all prominent indole alkaloids. nih.gov Their derivatives are integral to vital neurochemicals, including the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.org The scope of their application also includes their historical use in traditional medicine and their role as psychedelic drugs. wikipedia.org

Ethanamine derivatives, particularly those attached to an indole nucleus (forming indolyl-ethylamines or tryptamines), are central to neurobiological research. Tryptamine (B22526) itself, chemically known as 2-(1H-indol-3-yl)ethanamine, is a metabolite of tryptophan and serves as the structural backbone for numerous neuromodulators and psychedelic compounds. wikipedia.org These molecules are instrumental in studying the central nervous system, with functions related to sleep, cognition, memory, and behavior. mdpi.com The study of synthetic tryptamine derivatives allows researchers to probe the structure-activity relationships of serotonin receptors, leading to the development of new therapeutic agents. researchgate.net The versatility of the indole scaffold allows for substitutions at various positions, creating a rich library of compounds for chemical and biological investigation. nih.govnih.gov

Historical Trajectories and Milestones in the Academic Investigation of Substituted Indolyl-ethylamines

The academic journey into the world of indole-containing compounds began with the study of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole, and by 1869, he had proposed its chemical structure. wikipedia.org A significant milestone in alkaloid chemistry occurred in 1818 when Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated strychnine, the first indole alkaloid to be identified. wikipedia.org

Interest in the indole nucleus intensified in the 1930s with the discovery that it is a fundamental component of many important alkaloids, including tryptophan. wikipedia.org The biosynthesis of most indole alkaloids begins with the decarboxylation of tryptophan to form tryptamine. wikipedia.org The synthesis and subsequent investigation of tryptamine and its N,N-dimethylated derivative, DMT, in the mid-20th century marked a pivotal moment in neuropharmacology. Stephen Szara first synthesized DMT and reported its profound effects on the human psyche in 1956, opening a new frontier in the study of brain chemistry and consciousness. psu.edunih.gov

The 1960s saw the development of other tryptamine derivatives, such as α-methyltryptamine (AMT), which was initially investigated as an antidepressant in the Soviet Union under the name Indopan. wikipedia.org This period was characterized by systematic studies into how substitutions on the indole ring and the ethylamine (B1201723) side chain affect the pharmacological properties of these molecules. Researchers prepared and tested various derivatives, such as those with substitutions at the 6-position of the indole ring, to understand their metabolic pathways and biological activities. psu.edu This foundational work laid the groundwork for the design of highly specific drugs targeting serotonin receptors and other neurological pathways. researchgate.net

Significance of 2-(6-methyl-1H-indol-3-yl)ethanamine within the Broader Tryptamine Research Landscape

This compound, also known as 6-methyltryptamine, is a substituted tryptamine that holds a specific place in the ongoing exploration of this class of compounds. nih.gov As a derivative of the core tryptamine structure, it serves as a valuable tool for researchers studying the structure-activity relationships of hallucinogenic or psychedelic compounds. psu.edu

The modification of the tryptamine molecule, in this case by the addition of a methyl group at the 6-position of the indole ring, allows for a nuanced investigation of how such changes impact receptor binding and functional activity. Research into various substituted tryptamines has shown that modifications to the indole ring can significantly alter a compound's potency and effects. researchgate.net For example, the study of 6-hydroxylated metabolites of other tryptamines was considered an important step in understanding their metabolism. psu.edu

While not as widely studied as other tryptamines like DMT or psilocybin, this compound is significant as a research chemical. Its synthesis and characterization contribute to the broader chemical library of tryptamine derivatives. This library is essential for mapping the pharmacological landscape of serotonin receptors, particularly the 5-HT₂A receptor, which is a primary target for classic hallucinogens. researchgate.net The data gathered from compounds like 6-methyltryptamine helps to build more accurate models of receptor-ligand interactions, which can inform the development of novel therapeutics for a range of neurological and psychiatric conditions. A derivative with a methyl group at the 6-position is also registered in the Chemical Abstract Service (CAS), indicating its relevance in chemical synthesis and characterization. mdpi.com

Below is a table detailing the chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₁H₁₄N₂ | nih.gov |

| Molecular Weight | 174.24 g/mol | nih.gov |

| CAS Number | 62500-90-7 | nih.gov |

| Synonyms | 6-methyltryptamine, 2-(6-methyl-1H-indol-3-yl)ethan-1-amine | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-2-3-10-9(4-5-12)7-13-11(10)6-8/h2-3,6-7,13H,4-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVXFHYJXGYXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978098 | |

| Record name | 2-(6-Methyl-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62500-90-7 | |

| Record name | 1H-Indole-3-ethanamine, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062500907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Methyl-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 6 Methyl 1h Indol 3 Yl Ethanamine

Established Total Synthesis Routes for 2-(6-methyl-1H-indol-3-yl)ethanamine

The total synthesis of this compound, also known as 6-methyltryptamine, can be achieved through several established synthetic methodologies. These routes often adapt classical indole (B1671886) and tryptamine (B22526) syntheses to incorporate the 6-methyl substituent on the indole ring.

Precursor-Based Synthesis Pathways for Indolyl-ethylamines

The Fischer indole synthesis and the Speeter-Anthony tryptamine synthesis are two prominent precursor-based pathways for preparing indolyl-ethylamines like 6-methyltryptamine. wikipedia.orgnih.govmdma.ch

The Fischer indole synthesis is a robust method for constructing the indole nucleus from a substituted phenylhydrazine (B124118) and a suitable aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov For the synthesis of 6-methyltryptamine, the reaction would commence with (4-methylphenyl)hydrazine and an appropriate 4-aminobutanal (B194337) equivalent. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the desired 6-methylindole (B1295342) core with the ethylamine (B1201723) side chain precursor. wikipedia.org

The Speeter-Anthony tryptamine synthesis provides a versatile route to N,N-disubstituted tryptamines, which can be adapted for the synthesis of the primary amine. nih.govmdma.chpsu.edu This method involves the reaction of a substituted indole, in this case, 6-methylindole, with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. mdma.chresearchgate.net Subsequent reaction with an amine, followed by reduction of the resulting amide with a reducing agent like lithium aluminum hydride (LiAlH₄), furnishes the tryptamine. nih.govpsu.edu For the synthesis of this compound, ammonia would be used to form the primary amide, which is then reduced. A 1948 publication by Snyder and Pilgrim described a synthesis of 6-methylindole and DL-6-methyltryptophan, providing a basis for obtaining the necessary precursors. nih.gov

A chemoenzymatic approach has also been demonstrated for the synthesis of related tryptamines, such as 5-methylpsilocybin, which utilizes a modified Speeter-Anthony synthesis for the creation of the tryptamine backbone. nih.gov This highlights the adaptability of this synthetic route.

Optimization Strategies for Reaction Yield and Purity in 6-Methylindole Derivatives

Optimizing reaction conditions is crucial for maximizing the yield and purity of 6-methylindole derivatives. In the Fischer indole synthesis, the choice of acid catalyst is critical; Brønsted acids like HCl and H₂SO₄, as well as Lewis acids such as zinc chloride, are commonly employed. wikipedia.orgnih.gov The reaction temperature and solvent also play a significant role in directing the reaction towards the desired product and minimizing side reactions.

For the Speeter-Anthony synthesis, the purity of the starting 6-methylindole and the controlled addition of oxalyl chloride are important for preventing the formation of undesired byproducts. The reduction step with LiAlH₄ should be performed under anhydrous conditions to ensure high yields.

Structural optimization of indole derivatives for biological activity often involves exploring different substitution patterns. For instance, a study on indolyl-imidazopyridines as tubulin polymerization inhibitors found that a 6-indolyl substituent demonstrated high potency and metabolic stability. nih.gov Another study on pyrazolo[3,4-d]pyrimidines as antitumor agents identified a 1-methylindole (B147185) moiety as being optimal for activity. acs.org These findings underscore the importance of the position of substituents on the indole ring for desired properties, which in turn influences the synthetic strategy and optimization efforts.

Advanced Chemical Modification and Analog Generation of the Indolyl-ethylamine Core

Further derivatization of the this compound core allows for the generation of a diverse range of analogs with potentially unique properties.

Strategies for Regiospecific Substitutions on the Indole Ring

Regioselective functionalization of the indole nucleus is a key challenge in the synthesis of substituted tryptamines. The inherent reactivity of the indole ring typically favors electrophilic substitution at the C3 position. However, with the C3 position occupied by the ethylamine side chain, other positions on the benzene (B151609) portion of the indole ring become targets for substitution.

Recent advances have focused on transition-metal-catalyzed C-H functionalization to achieve regioselectivity. nih.govacs.org For instance, rhodium-catalyzed C-H functionalization of indoles with diazo compounds has been shown to selectively occur at the C3 position, but modifications of this chemistry could potentially be applied to other positions. nih.gov A study on the regioselective dibromination of methyl indole-3-carboxylate (B1236618) demonstrated that treatment with bromine in acetic acid leads to the formation of methyl 5,6-dibromoindole-3-carboxylate, showcasing a method for functionalizing the 5 and 6 positions. rsc.org

Stereoselective Synthesis Approaches for Enantiomeric Forms of Substituted Tryptamines

The synthesis of enantiomerically pure substituted tryptamines is of great interest, as different enantiomers can exhibit distinct biological activities. Several stereoselective synthesis approaches have been developed.

One strategy involves the use of chiral catalysts. A practical synthesis of chiral tryptamines was developed using a copper-catalyzed reaction of unprotected indoles with chiral cyclic sulfamidates, which proceeds with excellent regioselectivity at the C3 position. nih.gov Catalytic asymmetric dearomatization of tryptamines has also been employed to create complex, enantioenriched indole alkaloids. rsc.org Furthermore, a direct enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascade of tryptamines has been developed to produce architecturally complex heterocycles with high enantioselectivity. acs.org

Visible light-excited nitroxides have been used in an enantioselective radical cyclization of tryptamines, demonstrating a novel approach to creating chiral tryptamine derivatives. researchgate.net Additionally, new chiral olefin metathesis catalysts have been designed for the enantioselective synthesis of complex alkaloids containing the tryptamine motif. nih.gov

Green Chemistry Principles Applied to Indole and Ethanamine Synthesis

The application of green chemistry principles to the synthesis of indoles and ethanamines aims to reduce the environmental impact of these chemical processes. tandfonline.comopenmedicinalchemistryjournal.comingentaconnect.comresearchgate.net

For indole synthesis, greener methods include the use of microwave irradiation, which can lead to faster reaction times and higher yields. tandfonline.comtandfonline.com Water is also being explored as a green solvent for the synthesis of indole derivatives. openmedicinalchemistryjournal.com The development of solid acid catalysts and the use of nanoparticles under solvent-free conditions are other green approaches being investigated. openmedicinalchemistryjournal.com

In the context of the Fischer indole synthesis, a green laboratory experiment has been designed using a conductively heated sealed-vessel reactor, which is more energy-efficient than traditional heating methods. rsc.org

For the synthesis of the ethanamine portion, large-scale industrial production often involves the reaction of ethanol (B145695) with ammonia over an oxide catalyst. nih.gov While effective, this process can generate byproducts. Greener alternatives for amine synthesis are continually being explored.

Molecular Pharmacodynamics and Receptor Interaction Profiles

G Protein-Coupled Receptor (GPCR) Modulatory Activities of Substituted Tryptamines

Substituted tryptamines, including 2-(6-methyl-1H-indol-3-yl)ethanamine, exhibit a range of modulatory activities at various GPCRs. The nature and potency of these activities are highly dependent on the specific substitutions on the indole (B1671886) ring and the ethylamine (B1201723) side chain.

The serotonin (B10506) system is a primary target for tryptamine (B22526) derivatives. Studies have shown that these compounds can bind to and modulate the activity of several serotonin receptor subtypes. For instance, marine-inspired 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines have demonstrated high nanomolar affinity for 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 receptors. researchgate.net The substitution pattern on the indole ring significantly influences the binding affinity and selectivity for different 5-HT receptor subtypes. nih.gov For example, a 6-methyl substituent has been shown to confer high potency and selectivity for 5-HT2 receptors. nih.gov

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. Tryptamine itself acts as a full agonist at the 5-HT2A receptor. wikipedia.org The functional activity of substituted tryptamines can vary, with some compounds acting as full agonists at the 5-HT2C receptor while being partial agonists at the 5-HT2A receptor. unc.edu

Interactive Table: Binding Affinities (Ki, nM) of Tryptamine Analogs at Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |

| Compound A | 50 | 272 | 150 | 11 | 80 |

| Compound B | 75 | 430 | 200 | 25 | 120 |

| Compound C | 128 | >1000 | >1000 | 500 | >1000 |

Note: Data is illustrative and based on findings for various tryptamine derivatives. researchgate.netnih.gov

Trace amine-associated receptors (TAARs), particularly TAAR1, are another important target for tryptamines. wikipedia.org Tryptamine is a known agonist of TAAR1, although its potency varies across species. wikipedia.org TAAR1 is a GPCR that modulates monoaminergic systems and is being investigated as a therapeutic target for psychiatric disorders. nih.govnih.gov The interaction of tryptamines with TAAR1 can influence the release of neurotransmitters like dopamine (B1211576) and serotonin. wikipedia.orgnih.gov It has been noted that TAAR1 activation can modulate the activity of dopamine D2 receptors and 5-HT1A autoreceptors. nih.gov

Ligand-Receptor Binding Kinetics of this compound Analogs

The kinetics of how a ligand binds to and dissociates from its receptor are crucial for understanding its pharmacological effects. nih.gov

Recombinant expression systems, such as HEK293 cells expressing specific receptor subtypes, are widely used to determine the affinity (Ki) and potency (EC50 or IC50) of compounds. nih.gov These systems allow for the characterization of ligand-receptor interactions in a controlled environment. Affinity is a measure of how tightly a ligand binds to a receptor, while potency reflects the concentration of a ligand required to produce a specific functional response.

Radioligand binding assays are a common method for determining the affinity of a compound for a receptor. nih.gov In these studies, a radiolabeled ligand with known high affinity for the receptor is used. The ability of an unlabeled compound, such as this compound, to displace the radioligand from the receptor is measured. The concentration of the unlabeled compound that displaces 50% of the radioligand (the IC50 value) is determined and can be used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the receptor. These studies often use saturation and competition binding experiments to characterize the interaction. nih.gov

Interactive Table: Pharmacological Data for a Hypothetical this compound Analog

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| 5-HT1A | 150 | Partial Agonist |

| 5-HT2A | 85 | Full Agonist |

| 5-HT2C | 250 | Antagonist |

| TAAR1 | 500 | Agonist |

| D2 | >1000 | - |

| α1-Adrenergic | >1000 | - |

Note: This table presents hypothetical data for illustrative purposes.

Intracellular Signaling Cascades Mediated by Receptor Activation

The interaction of a ligand with its receptor initiates a cascade of intracellular events, often involving second messenger systems that amplify the initial signal. The specific intracellular signaling pathways activated by this compound are not well-documented. However, based on the known pharmacology of tryptamines and their interaction with serotonin receptors, inferences can be made about the potential downstream effects.

Enzymatic Interactions and Inhibition Profiles (e.g., Monoamine Oxidase, Cholinesterases)

The metabolic fate and potential for enzymatic inhibition are critical aspects of a compound's pharmacological profile. For tryptamines, a key enzyme in their metabolism is monoamine oxidase (MAO).

Monoamine oxidase is an enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. There are two main isoforms, MAO-A and MAO-B. Inhibition of MAO-A is known to potentiate the effects of tryptamines by preventing their breakdown. nih.gov

Regarding cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of the neurotransmitter acetylcholine, there is a growing interest in the potential for tryptamine derivatives to act as inhibitors. Several studies have explored the cholinesterase inhibitory activity of various synthetic tryptamine derivatives, with some compounds showing promising results. psychonautwiki.orgnih.govscispace.comacs.org However, specific data on the interaction of this compound with either AChE or BChE is not currently available in the reviewed literature.

| Compound | Enzyme | Activity | Value | Reference |

|---|---|---|---|---|

| α-Methyltryptamine (analog) | Monoamine Oxidase A (MAO-A) | Inhibition (IC50) | 380 nM | wikipedia.org |

| This compound | Monoamine Oxidase (MAO-A, MAO-B) | Inhibition | Data not available | |

| This compound | Acetylcholinesterase (AChE) | Inhibition | Data not available | |

| This compound | Butyrylcholinesterase (BChE) | Inhibition | Data not available |

Structure Activity Relationship Sar Studies and Computational Modeling

Elucidation of Key Structural Motifs for Receptor Agonism, Antagonism, or Modulation

The tryptamine (B22526) scaffold, of which 2-(6-methyl-1H-indol-3-yl)ethanamine is a derivative, is a well-established pharmacophore for serotonin (B10506) receptor ligands. drugbank.comwikipedia.org Key structural motifs essential for receptor interaction include the indole (B1671886) ring system and the ethylamine (B1201723) side chain. The indole nucleus, with its aromatic and hydrogen-bonding capabilities, is crucial for anchoring the ligand within the receptor's binding pocket. nih.gov The ethanamine side chain, with its basic nitrogen atom, typically forms a critical salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TM3) of many serotonin receptors. nih.gov This interaction is a primary determinant of agonist activity.

The nature of the interaction—be it agonism, antagonism, or modulation—is further dictated by the specific substitution patterns on both the indole ring and the side chain. These substitutions influence the ligand's affinity, selectivity, and functional efficacy at different receptor subtypes.

Impact of Indole Ring Substitutions on Receptor Binding and Functional Activity

Substitutions on the indole ring of tryptamines have a profound impact on their receptor binding profiles and functional activities. The position and nature of the substituent can dramatically alter a compound's affinity and selectivity for various serotonin receptor subtypes.

Generally, substitutions at the 4- and 5-positions of the indole ring are well-tolerated and can enhance affinity for 5-HT2A and 5-HT1A receptors. nih.gov For instance, 4-hydroxylated derivatives often exhibit high selectivity for the 5-HT2A receptor. nih.gov Conversely, substitutions at the 6-position, as seen in this compound, have been reported to result in lower affinities for several 5-HT receptor subtypes compared to their 4- or 5-substituted counterparts. nih.gov One study noted that 6-substituted derivatives displayed greater than micromolar affinities for the 5-HT recognition sites examined. nih.gov

The position of the methyl group on the indole ring is a critical factor in determining the pharmacological profile of methyltryptamines. While specific data for the 6-methyl isomer is limited, broader SAR studies of tryptamines provide valuable insights. For example, the addition of a methyl group at the 7-position of 5-methoxy-N,N-dimethyltryptamine has been shown to markedly reduce the activity of this potent agonist. researchgate.net This suggests that steric hindrance and electronic effects imparted by the methyl group can significantly modulate receptor interactions.

Role of the Ethanamine Side Chain in Molecular Recognition and Receptor Selectivity

The ethanamine side chain is a cornerstone of the tryptamine pharmacophore, playing a pivotal role in molecular recognition and receptor selectivity. The primary amine of the side chain is typically protonated at physiological pH, allowing it to form a crucial ionic bond with a conserved aspartate residue (Asp3.32) within the binding site of many serotonin receptors. nih.gov This interaction is fundamental for anchoring the ligand and initiating the conformational changes in the receptor that lead to signal transduction.

Modifications to the ethanamine side chain, such as N-alkylation or constraining its conformation, can significantly alter receptor affinity and selectivity. For instance, N-methylation or N-ethylation of tryptamine can lead to changes in dopamine-releasing activity. nih.gov Restricting the side chain's flexibility, for example by incorporating it into a piperidine (B6355638) ring, has been shown to shift selectivity in favor of the h5-HT1B receptor over the h5-HT1D receptor. nih.gov This highlights the importance of the side chain's conformation in dictating which receptor subtypes are preferentially targeted.

Comparative Analysis with Other Substituted Indolyl-ethylamines

To understand the unique properties of this compound, it is useful to compare it with other substituted indolyl-ethylamines.

| Compound | Substitution | Notable Receptor Interactions |

| Tryptamine | None | Agonist at 5-HT2A receptors. wikipedia.org |

| 4-Hydroxy-N,N-dimethyltryptamine (Psilocin) | 4-OH, N,N-di-CH3 | High affinity and selectivity for 5-HT2A receptors. nih.gov |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 5-OCH3, N,N-di-CH3 | Potent agonist at 5-HT1A and 5-HT2A receptors. nih.gov |

| 6-Fluorotryptamine | 6-F | Lower affinity for several 5-HT receptors compared to 4- or 5-substituted analogs. nih.govnih.gov |

| This compound | 6-CH3 | Expected to have a distinct receptor binding profile influenced by the 6-methyl group. |

Derivatives with substitutions at the 4- and 5-positions of the indole ring generally exhibit higher affinities for 5-HT1A and 5-HT2A receptors compared to unsubstituted tryptamine. nih.gov In contrast, 6-substituted derivatives, including those with a fluoro or likely a methyl group, tend to show reduced affinity at these sites. nih.gov The size and electronic properties of the N,N-dialkyl substituents on the side chain also play a secondary but significant role in determining affinity, with larger groups generally leading to a decrease in binding potency. nih.gov

Computational Chemistry and Molecular Modeling in SAR Prediction

Computational chemistry and molecular modeling have become indispensable tools for predicting and rationalizing the SAR of tryptamine derivatives, including this compound. These in silico methods provide insights into the molecular interactions that govern ligand binding and receptor activation.

Ligand docking studies are used to predict the preferred binding pose of a ligand within a receptor's binding site. For tryptamine derivatives, docking simulations consistently show the indole moiety penetrating a hydrophobic pocket of the receptor, while the protonated amine of the side chain forms a salt bridge with the conserved aspartate residue. nih.gov

Molecular dynamics (MD) simulations build upon these static docking poses by simulating the dynamic behavior of the ligand-receptor complex over time. nih.govnih.govohiolink.edu These simulations can reveal:

The stability of the ligand in the binding pocket. nih.gov

Key hydrogen bonding and hydrophobic interactions that contribute to binding affinity. nih.gov

The conformational changes in the receptor induced by ligand binding, which are crucial for agonism or antagonism. rsc.orgresearchgate.net

For example, MD simulations have been used to study the interaction of various ligands with serotonin receptors like 5-HT1A and 5-HT2A, providing a detailed picture of the energetic and structural basis of their activity. nih.govnih.gov Such studies are invaluable for understanding how a specific substitution, like the methyl group in this compound, might alter the dynamics of the ligand-receptor interaction and ultimately its pharmacological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach aimed at revealing the relationship between the physicochemical properties of a series of compounds and their biological activities. neliti.com These models are statistically derived equations that correlate chemical structure with a specific biological effect, enabling the prediction of activity for new or untested compounds and guiding the synthesis of more potent molecules. neliti.comjocpr.com For indole derivatives, QSAR studies have become an indispensable tool in drug discovery, providing insights into the structural requirements for a wide array of pharmacological targets.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and properties. By quantifying these properties using molecular descriptors, it is possible to build predictive models. These descriptors can be categorized into several types, including:

Electronic Descriptors: Such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and atomic charges, which describe the electronic aspects of the molecule. researchgate.netnih.gov

Steric Descriptors: Like molecular volume, surface area, and molar refractivity, which relate to the size and shape of the molecule.

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule, describing its size, shape, and degree of branching. nih.gov

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure and energy of a molecule. tandfonline.com

Various statistical methods are employed to develop the QSAR models, with Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) being among the most common. neliti.comnih.gov The reliability and predictive power of these models are rigorously assessed through validation techniques like leave-one-out (LOO) cross-validation and external test sets. jocpr.comnih.gov

Detailed Research Findings

QSAR modeling has been successfully applied to diverse classes of indole derivatives to elucidate the structural features governing their activity against various biological targets.

One study focused on a series of 48 Me-indoxam derivatives as inhibitors of human group V secretory phospholipase A2 (hVPLA2), an enzyme implicated in inflammatory diseases. The resulting QSAR models (with correlation coefficients, r, between 0.82-0.84) highlighted the importance of specific descriptors. A positive correlation was found with the spatial descriptor Pmiz, indicating that the orientation of substituents toward the Z-axis is crucial for interaction with the enzyme's active site. Conversely, a negative contribution from the descriptor b_rotN suggested that increased flexibility in a particular substituent is detrimental to inhibitory activity. niscpr.res.in

In the realm of antifungal drug design, a QSAR study was conducted on 52 indole derivatives against Candida albicans. Using Multiple Linear Regression (MLR), a model with a high correlation coefficient (R = 0.8879) was developed. tandfonline.com This model revealed that the antifungal activity was positively correlated with descriptors such as HATS3p, MATS5e, and RDF045. In contrast, descriptors like GATS8p, R7e+, and G2e had a negative impact, meaning an increase in their values would lead to decreased activity. tandfonline.com

Another significant application of QSAR has been in cancer research. A study on 30 indole derivatives with anti-proliferative activity against MCF-7 breast cancer cells developed several models, including one using an Artificial Neural Network (ANN) which showed an excellent correlation (R = 0.99). neliti.com Similarly, QSAR models for indole and benzofuran (B130515) derivatives as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a target in cancer therapy, demonstrated high predictive power (R² = 0.9328). This model identified the descriptors minHBint4 and Wlambdal.unity as key determinants of activity. eurjchem.com

Furthermore, QSAR has been instrumental in developing inhibitors for viral proteins. For instance, in the search for inhibitors of the SARS CoV 3CLpro enzyme, QSAR models were built for 81 isatin (B1672199) and indole-based compounds, helping to identify molecular fragments that contribute to or detract from their inhibitory potency. nih.gov

The table below summarizes findings from various QSAR studies on indole derivatives, illustrating the diversity of biological targets and the key structural insights gained.

| Biological Target | QSAR Method | Key Findings & Important Descriptors | Statistical Significance |

| Human Group V Phospholipase A2 (hVPLA2) | MLR | Activity is influenced by molecular size, energy, and polarity. Proper orientation of substituents (Pmiz) is beneficial, while increased flexibility (b_rotN) is detrimental. niscpr.res.in | r = 0.82-0.84 niscpr.res.in |

| Candida albicans | MLR | Activity increases with higher values of HATS3p, MATS5e, and RDF045, and decreases with higher values of GATS8p, R7e+, and G2e. tandfonline.com | R² = 0.7884 tandfonline.com |

| Histamine H₄ Receptor (H₄R) | Genetic Algorithm / PLS | A model was developed that could successfully predict the antagonist activity of new indole and benzimidazole (B57391) derivatives. nih.gov | r² = 0.76, q² = 0.62 nih.gov |

| Breast Cancer Cells (MCF-7) | ANN | An artificial neural network model showed a very high correlation between descriptors and anti-proliferative activity. neliti.com | R = 0.99 neliti.com |

| Cyclooxygenase-2 (COX-2) | Fujita-Ban / MLR | Electron-donating groups at the para position of the R2 phenyl ring were conducive for activity. MOPAC total energy was a crucial descriptor. tandfonline.com | r = 0.942 tandfonline.com |

| Histone Lysine Methyl Transferase (EZH2) | MLR | The descriptors minHBint4 and Wlambdal.unity were identified as the most influential for inhibitory activity. eurjchem.com | R² = 0.9328 eurjchem.com |

These examples underscore the power of QSAR modeling to transform raw biological data into predictive, quantitative models. By identifying the key molecular features that drive the activity of indole derivatives, QSAR provides a rational framework for the design of novel therapeutic agents with enhanced potency and selectivity.

Metabolism and Biotransformation Pathways Pre Clinical and in Vitro Studies

Enzymatic Pathways of 2-(6-methyl-1H-indol-3-yl)ethanamine Metabolism

The initial metabolic steps for this compound involve enzymes that introduce or expose functional groups. The principal enzymes involved are Cytochrome P450 monooxygenases and Monoamine Oxidases.

The Cytochrome P450 (CYP) superfamily of enzymes is critical in the Phase I metabolism of many compounds. For indole (B1671886) derivatives, CYP-mediated oxidation is a common metabolic pathway. While specific studies on this compound are not extensively detailed in the provided literature, the metabolism of structurally related indole compounds suggests likely transformations. For instance, the lung-selective toxicity of 3-methylindole (B30407) is mediated by P450 enzymes, specifically CYP2F and CYP4B, which activate it to 3-methyleneindolenine. nih.gov Other complex drug molecules containing heterocyclic rings are known to be metabolized by a range of CYPs, such as CYP3A4 and CYP2C8. sci-hub.se

For this compound, CYP-mediated reactions would likely involve aromatic hydroxylation on the indole ring or oxidation of the methyl group. These oxidative transformations introduce a hydroxyl group, creating a more polar metabolite that can be more readily excreted or undergo subsequent Phase II conjugation. Preliminary findings in studies of various monoamine oxidase inhibitors (MAOIs) indicate that they can be substrates and/or inhibitors of several CYP enzymes, which can lead to pharmacokinetic interactions. nih.govnih.govresearchgate.net

As a tryptamine (B22526) derivative, this compound is a prime substrate for monoamine oxidase (MAO) enzymes. nih.gov Tryptamine itself is rapidly metabolized by both MAO-A and MAO-B through oxidative deamination to produce indole-3-acetaldehyde. wikipedia.org This intermediate is then further oxidized by aldehyde dehydrogenase to form indole-3-acetic acid (IAA). wikipedia.org MAO-A shows a preference for oxidizing serotonin (B10506), a structurally similar indoleamine. clinpgx.org

Following this established pathway for tryptamines, the primary metabolic route for this compound via MAO would be:

Oxidative deamination: The terminal amine group of the ethylamine (B1201723) side chain is removed by MAO, yielding 6-methyl-1H-indol-3-yl-acetaldehyde.

Oxidation: The resulting aldehyde is subsequently oxidized by aldehyde dehydrogenase to the corresponding carboxylic acid, 6-methyl-1H-indol-3-yl-acetic acid.

This pathway is a major route of catabolism for endogenous and exogenous tryptamines. wikipedia.org

Conjugation Reactions (e.g., Glucuronidation, Sulfation) in Indole Derivatives

Phase II conjugation reactions involve the attachment of endogenous hydrophilic molecules to the parent compound or its Phase I metabolites, significantly increasing water solubility and facilitating elimination. researchgate.netnumberanalytics.com The most common of these reactions for indole derivatives are glucuronidation and sulfation. uomus.edu.iq

Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), is a versatile and major conjugation pathway for compounds with nucleophilic functional groups such as hydroxyls, amines, and carboxylic acids. researchgate.netwashington.edu Hydroxylated metabolites of this compound, formed during Phase I, would be excellent substrates for UGTs, leading to the formation of O-glucuronides. uomus.edu.iq Studies on other indole-containing compounds have identified glucuronide conjugates as significant metabolites. researchgate.netnih.gov

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. uomus.edu.iq Sulfation is a common pathway for phenolic compounds and often competes with glucuronidation. uomus.edu.iqnih.gov Hydroxylated indole metabolites can undergo sulfation to form water-soluble sulfate (B86663) conjugates. uomus.edu.iq

For many phenolic substrates, glucuronidation and sulfation are competing reactions, with the predominant pathway often depending on the specific substrate and enzyme expression levels. uomus.edu.iqnih.gov In studies of a novel indole-based compound, both O-glucuronide and sulfate metabolites were successfully identified. nih.gov

In Vitro Metabolic Stability Assays in Subcellular and Cellular Systems (e.g., Microsomal, Hepatocyte)

The metabolic stability of a compound is a critical parameter evaluated early in drug discovery to predict its in vivo pharmacokinetic profile. springernature.com These assays are typically conducted using in vitro systems derived from the liver, the primary site of drug metabolism. thermofisher.com

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs. researchgate.net Incubating a compound with liver microsomes in the presence of necessary cofactors (like NADPH) allows for the assessment of its susceptibility to oxidative metabolism. nih.gov

Hepatocytes: Intact liver cells (hepatocytes), used either in suspension or as plated cultures, represent a more complete metabolic system as they contain both Phase I and Phase II enzymes. thermofisher.comresearchgate.net This allows for the study of the full range of metabolic reactions, including conjugation. researchgate.net

In these assays, the test compound is incubated with the microsomal or hepatocyte preparation, and samples are taken at various time points. nih.gov The concentration of the parent compound remaining is quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com From this data, key parameters are calculated:

Half-life (t½): The time it takes for 50% of the parent compound to be metabolized.

Intrinsic Clearance (Clint): A measure of the intrinsic metabolic activity of the liver for a specific compound, calculated from the rate of disappearance. researchgate.netthermofisher.com

This data allows for the ranking of compounds based on their metabolic lability and helps predict in vivo clearance. researchgate.net

Table 1: Representative In Vitro Metabolic Stability Data for Various Compounds in Liver Hepatocytes This table provides example data from the literature for different compounds to illustrate the typical output of hepatocyte stability assays and is not specific to this compound.

| Compound | Species | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/10⁶ cells) | Reference |

|---|---|---|---|---|

| UNC10201652 | Human | 66.4 | 20.9 | nih.gov |

| UNC10201652 | Mouse | 9.89 | 116 | nih.gov |

| UNC10201652 | Rat | 11.9 | 140 | nih.gov |

| KM-819 | Human | Moderate Stability | Not Reported | researchgate.net |

| KM-819 | Rat | Moderate Stability | Not Reported | researchgate.net |

| KM-819 | Dog | Moderate Stability | Not Reported | researchgate.net |

Metabolite Identification and Structural Elucidation Using Advanced Mass Spectrometry

Identifying the structure of metabolites is essential for understanding the biotransformation pathways of a compound. High-performance liquid chromatography coupled with advanced mass spectrometry (HPLC-MS/MS) is the cornerstone technology for this purpose. springernature.com High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, provide highly accurate mass measurements, which are crucial for determining the elemental composition of metabolites. nih.govmdpi.com

The general workflow for metabolite identification involves:

Incubating the parent compound in an in vitro system (e.g., microsomes or hepatocytes).

Analyzing the incubation mixture using LC-MS.

Searching the data for potential metabolites by looking for specific mass shifts from the parent compound's mass. nih.gov

Comparing the product ion fragmentation spectra (MS/MS) of the potential metabolites with that of the parent compound to elucidate the site of metabolic modification. nih.gov

Techniques such as stable isotope labeling (e.g., using ¹⁸O₂) can be employed to confirm the mechanism of oxidative metabolism. mdpi.com Chemical isotope labeling (CIL) with reagents like dansyl chloride can enhance detection sensitivity for certain functional groups. mdpi.com

Table 2: Common Metabolic Transformations and Corresponding Mass Shifts Detected by Mass Spectrometry This table lists common biotransformations and the change in monoisotopic mass that they produce, which is used to identify potential metabolites in LC-MS data.

| Metabolic Reaction | Mass Change (Da) | Description | Reference |

|---|---|---|---|

| Hydroxylation | +15.9949 | Addition of one oxygen atom | nih.gov |

| Dihydroxylation | +31.9898 | Addition of two oxygen atoms | nih.gov |

| N-Methylation | +14.0157 | Addition of a methyl group (CH₂) | nih.gov |

| Oxidative Deamination | -17.0265 | Removal of NH₃ and addition of O | wikipedia.org |

| Glucuronidation | +176.0321 | Conjugation with glucuronic acid (C₆H₈O₆) | nih.gov |

| Sulfation | +79.9568 | Conjugation with a sulfate group (SO₃) | nih.gov |

Advanced Analytical Methodologies for Research Characterization and Quantification

Chromatographic Techniques for Separation and Quantification of Indole (B1671886) Ethanamines

Chromatography is the cornerstone for separating 2-(6-methyl-1H-indol-3-yl)ethanamine from complex mixtures, such as synthetic reaction byproducts or biological matrices. The choice of technique depends on the compound's volatility and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a highly suitable and non-destructive method for the analysis of tryptamines like this compound, which can be thermally sensitive. aist.go.jp The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Research on various tryptamine (B22526) derivatives has established robust HPLC methods that are applicable to 6-methyltryptamine. aist.go.jpgoogleapis.com Reversed-phase columns, such as C18 or Biphenyl, are commonly employed. aist.go.jpgoogleapis.com The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) formate, phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to achieve optimal separation. aist.go.jp

Following separation, several detection methods can be utilized for quantification and characterization:

Photodiode Array (PDA) or UV-Vis Detection: This is the most common detection method. The indole ring of the tryptamine structure possesses a strong chromophore, allowing for detection at specific wavelengths, typically in the range of 220 nm and 280 nm. A PDA detector provides full UV-Vis spectra, aiding in peak identification and purity assessment.

Fluorescence Detection (FLD): The indole moiety is naturally fluorescent, making FLD a highly sensitive and selective detection method. It offers significantly lower detection limits compared to UV-based detection, which is advantageous for trace-level analysis.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of specificity. This hyphenated technique not only separates the compounds but also provides mass information, enabling definitive identification and structural elucidation. mit.edu

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 or Biphenyl (e.g., 150 mm x 2.1 mm, 1.8 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | A: Water with buffer (e.g., 5mM Ammonium Formate, pH 3) B: Acetonitrile or Methanol with acid (e.g., 0.1% Formic Acid) | Elutes compounds from the column. Gradient elution is common. |

| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the separation. |

| Detection | PDA (UV at ~280 nm), Fluorescence, or Mass Spectrometry | Quantifies and/or identifies the eluted compound. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of tryptamines and is considered a first-choice method in many forensic applications. mit.edu However, due to the presence of the polar primary amine group, this compound has low volatility and may exhibit poor chromatographic peak shape. Therefore, a chemical derivatization step is essential prior to analysis to increase its volatility and thermal stability. mit.educhemistry-chemists.com

The most common derivatization approach is silylation, where active hydrogens (on the amine and indole nitrogen) are replaced with a trimethylsilyl (B98337) (TMS) group. mit.edu This process significantly improves chromatographic performance and allows for the separation of closely related structural isomers. mit.edu Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), is another effective derivatization strategy. chemistry-chemists.com

Once derivatized, the analyte is injected into the GC, where it is separated on a capillary column (e.g., DB-1ms, HP-5MS) before entering the mass spectrometer. googleapis.commit.edu The mass spectrometer fragments the molecule in a reproducible manner, generating a characteristic mass spectrum that serves as a molecular fingerprint for unambiguous identification. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is indispensable for the definitive structural confirmation of this compound. Unlike nominal mass spectrometry, HRMS measures the mass of a molecule with extremely high accuracy (typically to four or five decimal places).

This precision allows for the calculation of an unambiguous elemental formula. For this compound (C₁₁H₁₄N₂), the calculated monoisotopic mass is 174.1157 Da. An HRMS instrument can measure the mass of the protonated molecule [M+H]⁺ with sufficient accuracy to distinguish it from other compounds that may have the same nominal mass but a different elemental composition. This capability is crucial for confirming the identity of a newly synthesized batch or for identifying the compound in a complex sample. Furthermore, HRMS is used to assess the purity of a sample by detecting the presence of any impurities with different elemental formulas.

Spectroscopic Techniques for Molecular Confirmation and Characterization

Spectroscopic methods provide detailed information about the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for de novo structure elucidation. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR provides information about the number and type of hydrogen atoms in the molecule. For this compound, specific signals can be assigned to the aromatic protons on the indole ring, the protons of the ethylamine (B1201723) side chain, and the methyl group protons. Experimental data obtained in deuterated methanol (CD₃OD) confirms the expected structure. mit.edu

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.45 | d | 8.10 | 1H | Aromatic H (H-4) |

| 7.18 | s | - | 1H | Aromatic H (H-2) |

| 7.10 | s | - | 1H | Aromatic H (H-7) |

| 6.90 | dd | 8.08, 0.88 | 1H | Aromatic H (H-5) |

| 3.22 | t | 7.40 | 2H | Methylene H (-CH₂-N) |

| 3.10 | t | 7.36 | 2H | Methylene H (Indole-CH₂-) |

| 2.42 | s | - | 3H | Methyl H (-CH₃) |

¹³C NMR Spectroscopy: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule. The spectrum for this compound is expected to show 11 distinct signals corresponding to the 11 carbon atoms in its structure. The chemical shifts are influenced by factors such as hybridization and electronegativity of neighboring atoms. aist.go.jp Aromatic carbons appear in the downfield region (~110-140 ppm), while the aliphatic carbons of the methyl and ethylamine groups appear in the upfield region (~20-45 ppm).

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~136 | Indole C-7a |

| ~131 | Indole C-6 |

| ~127 | Indole C-3a |

| ~123 | Indole C-2 |

| ~121 | Indole C-5 |

| ~119 | Indole C-4 |

| ~111 | Indole C-7 |

| ~110 | Indole C-3 |

| ~41 | Methylene C (-CH₂-N) |

| ~25 | Methylene C (Indole-CH₂-) |

| ~21 | Methyl C (-CH₃) |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, characteristic absorption bands would include:

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bonds of the primary amine and the indole ring.

C-H stretching (aromatic): Signals appearing just above 3000 cm⁻¹.

C-H stretching (aliphatic): Signals appearing just below 3000 cm⁻¹ for the ethyl and methyl groups.

C=C stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole chromophore of this compound gives rise to characteristic absorption maxima (λ_max). For indole derivatives, strong absorptions are typically observed around 220 nm and a more complex, structured band between 270-290 nm. Related indole compounds show absorption maxima in the ranges of 212-230 nm and 295-297 nm.

Development of Novel Biosensors and Electrochemical Detection Systems for Research Applications

The sensitive and selective quantification of neuroactive compounds is crucial for understanding their physiological roles and potential applications in research. For the compound this compound, a tryptamine derivative, the development of advanced analytical methodologies such as biosensors and electrochemical detection systems is an area of growing interest. These techniques offer the potential for rapid, real-time analysis with high sensitivity and specificity, which is a significant advantage over more traditional and time-consuming methods like chromatography. researchgate.netazolifesciences.com

Research into analytical methods for tryptamines and related indole alkaloids has laid a foundation for the development of sensors for this compound. nih.govmaps.org While specific biosensors for this exact molecule are not yet widely reported in the literature, the principles and technologies used for similar compounds, such as serotonin (B10506) and other tryptamine derivatives, are highly applicable.

Electrochemical Detection Strategies

Electrochemical methods are well-suited for the analysis of indole derivatives, including this compound, due to the electroactive nature of the indole ring. researchgate.net Voltammetric techniques, in particular, can be employed to study the oxidation of the molecule, providing both qualitative and quantitative information. azolifesciences.com

The electrochemical oxidation of tryptamine derivatives typically occurs at the indole nucleus. For instance, studies on the electrochemical oxidation of 5,6-dihydroxytryptamine (B1219781) have shown a two-electron, two-proton oxidation process. niscpr.res.innih.gov It is anticipated that this compound would undergo a similar oxidation mechanism at a suitable electrode surface.

The development of electrochemical sensors with enhanced sensitivity and selectivity often involves the modification of electrode surfaces. Materials such as gold nanoparticles, carbon nanotubes, and conductive polymers have been used to increase the electrode's active surface area and facilitate electron transfer, thereby amplifying the electrochemical signal. bohrium.com For example, a sensitive electrochemical method for indole detection was developed using a screen-printed carbon electrode modified with gold/iron-oxide composite nanoparticles. bohrium.com

High-performance liquid chromatography (HPLC) with electrochemical detection has also proven to be a powerful tool for the analysis of indole alkaloids. rsc.org This hybrid technique combines the separation capabilities of HPLC with the high sensitivity of electrochemical detection, allowing for the quantification of multiple analytes in a single run.

Novel Biosensor Development

The creation of biosensors for specific tryptamine derivatives represents a significant step forward in analytical technology. These devices typically integrate a biological recognition element, such as an enzyme or a receptor, with a transducer that converts the binding event into a measurable signal.

A notable development in this area is the creation of a genetically encoded fluorescent biosensor based on the serotonin 2A receptor (5-HT2AR). nih.gov This biosensor, named psychLight, can detect endogenous serotonin and is also activated by other psychoactive tryptamines. nih.gov The principle of this biosensor involves a conformational change in the receptor upon ligand binding, which then modulates the fluorescence of a circularly permuted green fluorescent protein (cpGFP) embedded in the receptor's structure. nih.gov Such a design strategy could be adapted to develop a specific biosensor for this compound by modifying the receptor's binding pocket to enhance its affinity and specificity for this particular ligand.

Another promising approach for biosensor development is the use of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with custom-made binding sites that are complementary in shape, size, and functional groups to a template molecule. An electrochemical sensor for tryptamine has been developed using a molecularly imprinted polymer, demonstrating good selectivity and stability. This technique could be applied to create a selective sensor for this compound.

The performance of such novel biosensors and electrochemical systems can be characterized by several key parameters, including the linear range of detection, the limit of detection (LOD), and selectivity against potential interfering compounds. The table below summarizes the performance of some recently developed analytical methods for related tryptamine and indole compounds, which can serve as a benchmark for the future development of sensors for this compound.

| Analytical Method | Analyte | Linear Range | Limit of Detection (LOD) | Source |

| Electrochemical Sensor with Au/Fe3O4 Nanoparticles | Indole | 0.50 - 120.00 µg L-1 | 0.10 µg L-1 | bohrium.com |

| Square Wave Voltammetry with P3MT Electrode | Sulfamethoxazole | 6.5x10-8 - 3.5x10-5 M | 4.0x10-8 M | nih.gov |

| LC-MS | 5-MeO-DiPT | 25 - 1500 ng/mL | 5 ng/mL | nih.gov |

| Genetically Encoded Fluorescent Biosensor (psychLight) | Serotonin | N/A | N/A | nih.gov |

This table is based on data for related compounds and is intended to illustrate the potential performance of similar methods for this compound.

The future development of biosensors and electrochemical detection systems for this compound will likely focus on achieving even lower detection limits, improving selectivity, and creating portable, user-friendly devices for in-field and point-of-care research applications.

Pre Clinical Mechanistic Insights for Potential Research Applications

Investigation of Cellular Neurotransmission Modulation in Advanced In Vitro Models

The study of 2-(6-methyl-1H-indol-3-yl)ethanamine and its analogs in advanced in vitro models offers a window into their effects on cellular communication. Tryptamines, as a class, are known to modulate neurotransmission primarily through their interaction with serotonin (B10506) receptors and by influencing the release of monoamine neurotransmitters. wikipedia.orgnih.gov Recent research using primary rat cortical neurons has demonstrated that serotonergic psychedelics, a group to which many tryptamines belong, can rapidly modulate presynaptic properties and affect glutamatergic neurotransmission. nih.gov These studies show that compounds like DMT and psilocin can acutely alter the properties of presynaptic neurotransmitter release. nih.gov

The primary mechanism for many tryptamines involves agonism at serotonin receptors, particularly the 5-HT₂A receptor, which is a G protein-coupled receptor (GPCR) that activates multiple intracellular signaling cascades. wikipedia.org Activation of the 5-HT₂A receptor leads to neuronal excitation. wikipedia.org Furthermore, tryptamine (B22526) itself has been identified as a monoamine releasing agent, promoting the release of serotonin, dopamine (B1211576), and norepinephrine. wikipedia.org This action is thought to be mediated, at least in part, by the activation of Trace Amine-Associated Receptor 1 (TAAR1), an intracellular GPCR that can regulate monoaminergic neurotransmission. wikipedia.orgwikipedia.org

Advanced in vitro models, such as cell cultures expressing specific human receptors (e.g., HEK-293 cells), are crucial for dissecting these mechanisms. nih.gov For instance, such models allow for precise measurement of a compound's affinity (Kᵢ) and functional potency (EC₅₀) at various receptor subtypes. By expressing human 5-HT₂A receptors in these cells, researchers can use techniques like inositol-phosphate accumulation assays or [³⁵S]GTPγS binding assays to quantify the agonistic activity of compounds like this compound. This allows for a detailed characterization of its signaling profile, including potential bias towards specific intracellular pathways.

Table 1: Comparative In Vitro Activity of Tryptamine Analogs at Serotonin Receptors This table presents data for related tryptamine compounds to provide a comparative context for the potential activity of this compound.

| Compound | Receptor | Assay Type | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Source |

|---|---|---|---|---|---|

| Tryptamine | 5-HT₂A | β-arrestin | 3,485 ± 234 nM | 108 ± 16% | wikipedia.org |

| Tryptamine | 5-HT₂A | Gq activation | 7.36 ± 0.56 nM | 104 ± 4% | wikipedia.org |

| 6-Methoxytryptamine | 5-HT₂A | Full Agonist | 2,443 nM | 111% | wikipedia.org |

| 5-Methoxytryptamine | 5-HT₂A | Full Agonist | ~0.5 nM | - | wikipedia.org |

Receptor-Mediated Behavioral Effects in Animal Models (e.g., Rodent Head-Twitch Response as a 5-HT₂A-mediated index)

A key behavioral assay used to assess the potential hallucinogenic-like effects of tryptamines in non-human subjects is the rodent head-twitch response (HTR). biomolther.orgwikipedia.org The HTR is a rapid, side-to-side rotational movement of the head that is reliably induced by serotonergic psychedelics and is considered a behavioral proxy for 5-HT₂A receptor activation in the prefrontal cortex. biomolther.orgwikipedia.orgnih.gov There is a strong correlation between a compound's potency to induce HTR in rodents and its hallucinogenic potency in humans. ljmu.ac.uk

Studies have shown that various tryptamine analogs, including N,N-dimethyltryptamine (DMT), induce the HTR in mice. ljmu.ac.uk This response can be blocked by pretreatment with 5-HT₂A receptor antagonists like ketanserin, confirming the critical role of this receptor in mediating the behavior. nih.gov Research on novel synthetic tryptamines has consistently demonstrated that these compounds elicit HTR in mice, further solidifying the utility of this model for assessing 5-HT₂A-mediated effects. biomolther.orgnih.gov For example, acute and repeated administration of novel tryptamine analogs were found to elicit HTR, and this effect was blocked by ketanserin. nih.gov

Given that the fundamental tryptamine structure is responsible for this effect, it is hypothesized that this compound would also induce the HTR in a dose-dependent manner. The potency of this effect would be directly related to its affinity and efficacy at the 5-HT₂A receptor. Variations in sensitivity to tryptamine-induced head twitches have been noted across different mouse strains, highlighting the importance of genetic background in these behavioral assays. ljmu.ac.uk

Table 2: Head-Twitch Response (HTR) Data for Tryptamine Analogs This table provides a summary of findings related to the HTR assay for tryptamine compounds, which serves as a model for predicting the 5-HT₂A-mediated behavioral effects of this compound.

| Compound Class | Behavioral Effect | Mediating Receptor | Blocking Agent | Animal Model | Source |

|---|---|---|---|---|---|

| Tryptamines (general) | Induces Head-Twitch Response | 5-HT₂A | Ketanserin (5-HT₂A antagonist) | Mice | biomolther.orgnih.gov |

| DMT | Induces Head-Twitch Response | 5-HT₂A | MDL100907 (5-HT₂A inverse agonist) | C57Bl/6 mice | wikipedia.org |

| 5-MeO-DIPT | Induces Head-Twitch Response | 5-HT₂A | Not Specified | Rodents | biomolther.org |

Utility of this compound as a Pharmacological Probe in Receptor Research

A pharmacological probe is a molecule with a specific and well-defined mechanism of action that can be used to study physiological and pathological processes. Due to its specific interactions with neurotransmitter receptors, this compound holds potential as a valuable research tool. Its utility stems from its presumed activity at 5-HT₂A receptors and its potential interactions with the trace amine system.

In receptor research, tryptamine analogs are used to explore structure-activity relationships (SAR). purdue.edu By systematically modifying the tryptamine scaffold—for example, through methylation at the 6-position of the indole (B1671886) ring—and assessing the impact on receptor binding and functional activity, researchers can map the ligand-binding pockets of receptors like 5-HT₂A. purdue.edunih.gov Comparing the affinity and efficacy of this compound with its parent compound, tryptamine, and other methylated isomers (e.g., 2-methyl- or 5-methyl-tryptamine) can provide insights into how specific structural modifications influence receptor recognition and activation.

Furthermore, if radiolabeled (e.g., with tritium (B154650) ³H or carbon-¹¹C), this compound could be used as a radioligand in competition binding assays to determine the affinity of other unlabeled compounds for the same receptor site. nih.govnih.gov Such studies are fundamental to drug discovery and the characterization of new chemical entities. The compound could also be used in vivo to probe the role of the receptors it targets in complex behaviors and neural circuits.

Conceptual Frameworks for Exploring its Role in Serotonergic and Trace Amine Systems

The pharmacological profile of this compound can be conceptualized within two major neurochemical systems: the classical serotonergic system and the more recently characterized trace amine system.

Serotonergic System: The primary framework here is the compound's action as a direct agonist at serotonin receptors, particularly the 5-HT₂A subtype. wikipedia.org The effects of tryptamines are often primarily attributed to their activation of these receptors. nih.gov Research would aim to quantify the affinity (Kᵢ) and efficacy (Eₘₐₓ) of this compound at a range of serotonin receptors (5-HT₁A, 5-HT₂A/2C, 5-HT₆, etc.) to build a comprehensive receptor-interaction profile. researchgate.net This framework predicts that the compound's physiological and behavioral effects will largely mirror those of other 5-HT₂A agonists.

Trace Amine System: Tryptamine is an endogenous agonist for the Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.orgwikipedia.orgwikipedia.org TAAR1 is a GPCR that modulates the activity of monoamine systems, including dopamine and serotonin. wikipedia.orgnih.gov When activated, TAAR1 can trigger the release and inhibit the reuptake of monoamine neurotransmitters, an action distinct from direct receptor agonism. wikipedia.org This positions tryptamines as potential neuromodulators. A key research question is how the 6-methyl substitution on the indole ring affects TAAR1 binding and activation compared to tryptamine itself. This dual-action framework—acting as both a direct serotonin receptor agonist and a TAAR1-mediated monoamine modulator—provides a more comprehensive model for investigating the full spectrum of the compound's neuropharmacological effects. wikipedia.orgnih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(6-methyl-1H-indol-3-yl)ethanamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically begins with 6-methylindole as the core scaffold. To introduce the ethanamine moiety, researchers may employ:

- Friedel-Crafts alkylation : Reacting 6-methylindole with bromoethylamine or chloroethylamine in the presence of a Lewis acid catalyst (e.g., AlCl₃).

- Reductive amination : Using 2-(6-methyl-1H-indol-3-yl)acetaldehyde and ammonia under hydrogenation conditions (e.g., Pd/C or Raney Ni).

Q. Optimization Tips :

- Control reaction temperature (20–50°C) to minimize side products like N-alkylation or polymerization.

- Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis.

- Monitor progress via TLC or HPLC to ensure completion.

Q. Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 6-methylindole + bromoethylamine, AlCl₃, DCM, 25°C | 65–70 | |

| 2 | Reductive amination (H₂, Pd/C, MeOH) | 75–80 |

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or degradation.

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin contact; wash thoroughly after handling.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via HPLC-MS.

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer :

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., indole NH resonance at δ 10–12 ppm, methyl group at δ 2.4–2.6 ppm).

- HPLC-MS : Assess purity (>95%) using a C18 column (mobile phase: MeCN/H₂O with 0.1% formic acid).

- Melting Point : Compare experimental values (if crystalline) to literature data.

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound derivatives in modulating neurotransmitter receptors?

Methodological Answer :

- In Vitro Assays : Screen analogs for receptor binding (e.g., NMDA, serotonin receptors) using radioligand displacement assays. Example: Replace the 6-methyl group with halogens (Cl, Br) to assess steric/electronic effects .

- Molecular Docking : Model interactions with receptor active sites (e.g., NMDA GluN1 subunit) using software like AutoDock Vina. Compare binding energies of methyl vs. methoxy derivatives .

- Pharmacophore Mapping : Identify critical groups (e.g., indole NH for H-bonding, ethylamine for ionic interactions) using QSAR models.

Q. SAR Findings :

Q. What strategies can resolve contradictions in reported pharmacological data for this compound?

Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, buffer pH, incubation time). For example, NMDA inhibition assays should use consistent transfection methods for HEK293 cells .

- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or methodological biases.

- Orthogonal Validation : Confirm activity via multiple assays (e.g., electrophysiology for receptor modulation, calcium imaging for functional response).

Case Study :

Discrepancies in IC₅₀ values for NMDA inhibition may arise from differences in receptor subunit composition (GluN1/GluN2A vs. GluN1/GluN2B). Use subunit-specific expression systems to clarify .

Q. How can researchers assess the ecological impact of this compound when ecotoxicity data is unavailable?

Methodological Answer :

- Read-Across Analysis : Use data from structurally similar compounds (e.g., tryptamine or 5-chloro derivatives) to predict biodegradation and toxicity .

- QSAR Models : Employ tools like EPI Suite to estimate bioaccumulation (log P) and persistence (BIOWIN score).

- Microcosm Studies : Test soil/water samples for microbial degradation rates under aerobic/anaerobic conditions.

Q. Predicted Data :

| Parameter | Predicted Value | Model/Source |

|---|---|---|

| Log P | 1.8–2.1 | EPI Suite |

| BIOWIN | 0.3 (slow degradation) | EPI Suite |

| LC₅₀ (Fish) | 10–50 mg/L (estimated) | Read-across |

Q. What advanced spectroscopic methods can elucidate the tautomeric behavior of this compound in solution?

Methodological Answer :

- Dynamic NMR : Monitor temperature-dependent chemical shifts (e.g., NH proton exchange between tautomers) in DMSO-d₆ or CDCl₃.

- UV-Vis Spectroscopy : Detect tautomer-specific absorbance bands (e.g., 270 nm for indole vs. 290 nm for protonated forms).

- Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to compare energies of keto-enol or indole-protonated tautomers.

Key Insight :

The ethylamine side chain may stabilize the 1H-indole tautomer via intramolecular H-bonding, reducing tautomeric flexibility compared to unsubstituted tryptamine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.